(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
Description
(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one (CAS: 692287-94-8) is a chalcone derivative characterized by its α,β-unsaturated ketone core flanked by two aromatic rings. Structurally, it features:
- Two 4-methoxyphenyl groups at positions 1 and 2 of the propenone backbone.
- A 4-(trifluoromethyl)anilino group at position 3, contributing strong electron-withdrawing properties.
- Molecular formula C₂₄H₂₀F₃NO₃ and molecular weight 427.4 g/mol .
Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s unique substitution pattern—dual methoxy groups and a trifluoromethyl anilino moiety—distinguishes it from other chalcones and may influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NO3/c1-30-20-11-3-16(4-12-20)22(23(29)17-5-13-21(31-2)14-6-17)15-28-19-9-7-18(8-10-19)24(25,26)27/h3-15,28H,1-2H3/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFMJCNKCGKDR-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\NC2=CC=C(C=C2)C(F)(F)F)/C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one, commonly referred to as compound 1, has garnered significant attention in recent years due to its diverse biological activities. This compound is a member of the aminochalcone family and exhibits promising anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant research findings.
- CAS Number : 692287-94-8
- Molecular Formula : CHFNO
- Molecular Weight : 427.4 g/mol
Anticancer Activity
Compound 1 has been extensively studied for its anticancer properties across various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on several cancer cell lines with varying IC values. For instance, it exhibited an IC of 4.33 ± 0.97 µg/mL against lymphocytes and a mean percentage cell death of 59.2 ± 4.2% in the canine malignant histiocytic cell line DH82 at a concentration of 15 µg/mL .
- Selectivity : In studies comparing its effects on normal and cancerous cells, the IC value against normal embryonic kidney HEK-293 cells was found to be 95.34 ± 2.48 µM, indicating potential toxicity to normal cells when used as a cancer therapy .
- Mechanism of Action : Research indicates that compound 1 induces apoptosis rather than necrosis in cancer cells and upregulates p53 expression in MCF-7 breast cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of compound 1 has been evaluated against various microbial strains:
| Microbe | Inhibition Diameter (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli ATCC 25923 | 10.25 ± 0.13 | 500 |
| Staphylococcus aureus ATCC 25922 | 9.59 ± 0.16 | 500 |
| Candida albicans ATCC 10231 | 9.69 ± 0.02 | 500 |
These results suggest that the antimicrobial activity of compound 1 is comparable to that of traditional antibiotics like sulfamerazine and sulfadiazine .
Anti-inflammatory Activity
Compound 1 has also been identified as a potent inhibitor of the chlorinating activity of myeloperoxidase (MPO), an enzyme linked to inflammation:
- IC : The compound showed an IC value of 0.26 ± 0.04 µmol/L against MPO in a cell-free system, highlighting its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of compound 1:
- Anticancer Studies : Dimmock et al. reported that compound 1 exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 and HT-29, with varying degrees of potency .
- Microbial Studies : Suwito et al. demonstrated that compound 1 effectively inhibited the growth of multiple microbial strains, reinforcing its potential as a therapeutic agent against infections .
- Mechanistic Insights : Further investigations into the mechanism revealed that the presence of both amino and chalcone groups is crucial for its biological activity, particularly in inhibiting MPO chlorination activity .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that chalcone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of methoxy and trifluoromethyl groups enhances its potency against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Applications in Medicinal Chemistry
The structural features of this compound allow it to serve as a lead compound for further modifications aimed at enhancing its biological activity. Synthetic analogs can be developed to optimize efficacy and reduce toxicity.
Case Studies
- A study conducted on the anticancer properties of similar chalcone derivatives highlighted their ability to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests that (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one may have similar effects .
- Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains, demonstrating its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .
Applications in Materials Science
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of these devices.
Comparison with Similar Compounds
Comparison with Similar Chalcone Derivatives
Structural and Electronic Differences
The activity of chalcones is highly dependent on substituent electronegativity and positioning. Key comparisons include:
Table 1: Substituent Effects on Chalcone Derivatives
| Compound Name | Ring A Substitutions | Ring B Substitutions | IC₅₀ (μM) | Key Observations |
|---|---|---|---|---|
| Cardamonin (Cluster 5) | o,p-hydroxyl; no substitution | No substitution | 4.35 | Highest activity in chalcones |
| Compound 2j (Cluster 6) | Br (p), I (m), OH (o) | F (p) | 4.70 | Bromine/fluorine enhance activity |
| Compound 2h (Cluster 6) | Cl (p), I (m), OH (o) | OMe (p) | 13.82 | Lower activity with Cl/OMe vs. Br/F |
| Target Compound (This Work) | OMe (p) | OMe (p), CF₃-anilino | N/A | Dual OMe may reduce potency vs. 2j |
Analysis :
- Electronegativity Trends : Electron-withdrawing groups (e.g., Br, F) at para positions correlate with lower IC₅₀ (higher potency). Methoxy (OMe), an electron-donating group, reduces activity, as seen in 2h (IC₅₀ = 13.82 μM) vs. 2j (IC₅₀ = 4.70 μM) .
- However, dual methoxy substituents may counteract this by reducing electronegativity .
Physicochemical Properties
Table 2: Physical Properties of Selected Chalcones
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Insights |
|---|---|---|---|
| Target Compound | 427.4 | N/A | Likely low aqueous solubility |
| 3-(Dimethylamino)-1,2-bis(4-OMePh) | 311.37 | 119–121 | Moderate solubility |
| Cardamonin | 270.28 | N/A | Higher solubility due to OH |
Key Notes:
Crystallographic and Conformational Insights
highlights that substituent positioning affects molecular conformation:
- Dihedral Angles : In related compounds, dihedral angles between aromatic rings range from 5.3° to 79.7°, influencing planarity and π-π stacking interactions. The target’s trifluoromethyl group may induce steric hindrance, altering crystal packing and stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated for analogous chalcone derivatives . A typical procedure involves reacting 4-methoxyacetophenone derivatives with 4-(trifluoromethyl)aniline-containing aldehydes under basic conditions (e.g., KOH/ethanol at 0–50°C). Key parameters to optimize include:
- Catalyst concentration : Excess base (e.g., 3:1 KOH:substrate ratio) ensures complete enolate formation .
- Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions .
- Purification : Column chromatography or recrystallization in ethanol is recommended to isolate the E-isomer selectively .
Q. How can the stereochemistry and crystal structure of this compound be rigorously validated?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for structure solution) is critical . For example, in analogous trifluoromethyl-substituted chalcones, the E-configuration is confirmed by dihedral angles between aromatic rings (e.g., 8.1–79.7° in related structures) . Hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-π stacking distances (e.g., 3.517 Å) should be analyzed to resolve ambiguities in molecular packing .
Advanced Research Questions
Q. How do the electronic effects of the 4-methoxyphenyl and 4-(trifluoromethyl)anilino groups influence the compound’s reactivity or photophysical properties?
- Methodological Answer : Computational studies (DFT or TD-DFT) can quantify electron-withdrawing (CF₃) and electron-donating (OCH₃) effects. For example:
- Spectroscopic analysis : Compare UV-Vis λmax shifts in solvents of varying polarity to assess charge-transfer transitions .
- Electrostatic potential maps : Calculate partial charges on the enone system to predict nucleophilic attack sites .
- Experimental validation: Reactivity assays (e.g., Michael addition kinetics) under controlled conditions can correlate computational predictions with empirical data .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inert behavior) for structurally similar chalcones?
- Methodological Answer : Discrepancies often arise from:
- Conformational flexibility : Use dynamic NMR or variable-temperature crystallography to identify rotameric states that alter bioactivity .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing across pH gradients (4–10) to account for protonation effects on the anilino group .
- Control experiments : Compare activity against isogenic microbial strains to isolate target-specific effects .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer : Design a combinatorial library with variations at:
- Methoxy group position : Synthesize 2- or 3-methoxy analogs to probe steric effects on binding .
- Trifluoromethyl substituents : Replace CF₃ with Cl, Br, or CH₃ to assess hydrophobicity/electronic contributions .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) . Validate with SPR (Surface Plasmon Resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
